Benzoic acid, 4-[2-(4-methylbenzyl)-2H-tetrazol-5-yl]-, 4-methylbenzyl ester
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Overview
Description
(4-METHYLPHENYL)METHYL 4-{2-[(4-METHYLPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-YL}BENZOATE: is a complex organic compound that features a tetrazole ring, a benzoate ester, and two 4-methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-METHYLPHENYL)METHYL 4-{2-[(4-METHYLPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-YL}BENZOATE typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a cycloaddition reaction between an azide and a nitrile compound under acidic conditions.
Esterification: The benzoate ester is formed by reacting benzoic acid with an alcohol in the presence of a dehydrating agent such as sulfuric acid.
Substitution Reaction: The final step involves the substitution of the hydrogen atoms on the tetrazole ring with the 4-methylphenyl groups, which can be achieved using Friedel-Crafts alkylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and automated systems for the esterification and substitution reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, forming corresponding carboxylic acids.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-METHYLPHENYL)METHYL 4-{2-[(4-METHYLPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-YL}BENZOATE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology and Medicine
In medicinal chemistry, this compound could be explored for its potential as a pharmacophore in drug design. The tetrazole ring is known for its bioisosteric properties, which can mimic carboxylic acids in biological systems, potentially leading to new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of (4-METHYLPHENYL)METHYL 4-{2-[(4-METHYLPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-YL}BENZOATE would depend on its specific application. In a biological context, the tetrazole ring could interact with enzymes or receptors, potentially inhibiting or activating specific pathways. The benzoate ester could also play a role in the compound’s overall activity by influencing its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- (4-METHYLPHENYL)METHYL 4-METHYLBENZOATE
- (4-METHYLPHENYL)METHYL 4-NITROBENZOATE
- (4-METHYLPHENYL)METHYL 4-HYDROXYBENZOATE
Uniqueness
What sets (4-METHYLPHENYL)METHYL 4-{2-[(4-METHYLPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-YL}BENZOATE apart from similar compounds is the presence of the tetrazole ring, which imparts unique chemical and biological properties. This ring structure can enhance the compound’s stability and reactivity, making it a valuable component in various applications.
Properties
Molecular Formula |
C24H22N4O2 |
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Molecular Weight |
398.5 g/mol |
IUPAC Name |
(4-methylphenyl)methyl 4-[2-[(4-methylphenyl)methyl]tetrazol-5-yl]benzoate |
InChI |
InChI=1S/C24H22N4O2/c1-17-3-7-19(8-4-17)15-28-26-23(25-27-28)21-11-13-22(14-12-21)24(29)30-16-20-9-5-18(2)6-10-20/h3-14H,15-16H2,1-2H3 |
InChI Key |
UQLYRGKVKOLUHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2N=C(N=N2)C3=CC=C(C=C3)C(=O)OCC4=CC=C(C=C4)C |
Origin of Product |
United States |
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